molecular formula C17H8Cl2N2O2 B4555023 5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE

5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4555023
M. Wt: 343.2 g/mol
InChI Key: HCRLCACFDRCPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a heterocyclic compound that contains both quinoline and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of 8-aminoquinoline with phthalic anhydride in the presence of a chlorinating agent The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethylformamide (DMF)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through the disruption of cell cycle regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-(2-quinolyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a different substitution pattern on the quinoline ring.

    5,6-Dichloro-2-(4-quinolyl)-1H-isoindole-1,3(2H)-dione: Another isomer with a different position of the quinoline moiety.

Uniqueness

5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms and the position of the quinoline moiety can significantly impact its interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dichloro-2-quinolin-8-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O2/c18-12-7-10-11(8-13(12)19)17(23)21(16(10)22)14-5-1-3-9-4-2-6-20-15(9)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRLCACFDRCPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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